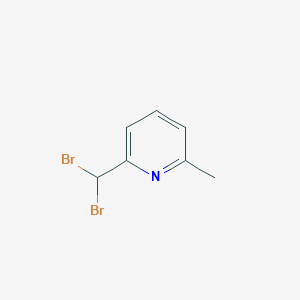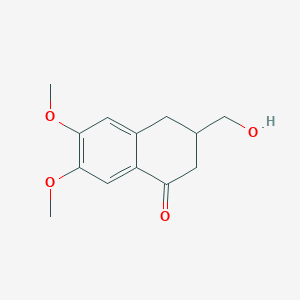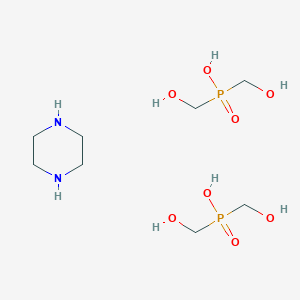
Bis(hydroxymethyl)phosphinic acid;piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(hydroxymethyl)phosphinic acid;piperazine is a compound that combines the properties of bis(hydroxymethyl)phosphinic acid and piperazine. Bis(hydroxymethyl)phosphinic acid is known for its applications in various chemical reactions, while piperazine is a heterocyclic organic compound commonly used in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(hydroxymethyl)phosphinic acid typically involves the reaction of hypophosphorous acid with formaldehyde under acidic conditions . Piperazine can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production of bis(hydroxymethyl)phosphinic acid involves the use of hypophosphorous acid and formaldehyde in a controlled environment to ensure high yields and purity. Piperazine production often involves large-scale chemical processes, including the use of cyclization reactions and catalytic methods to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Bis(hydroxymethyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium hypophosphite .
Major Products Formed: The major products formed from the reactions of bis(hydroxymethyl)phosphinic acid include phosphonic acids and their derivatives . Piperazine, on the other hand, can form various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Bis(hydroxymethyl)phosphinic acid is used in scientific research for its ability to act as a precursor in the synthesis of other organophosphorus compounds . It is also used in the study of reaction mechanisms and the development of new synthetic methodologies. Piperazine is widely used in pharmaceuticals, particularly in the development of drugs for treating parasitic infections and as a scaffold in medicinal chemistry .
Mechanism of Action
The mechanism of action of bis(hydroxymethyl)phosphinic acid involves its ability to participate in various chemical reactions, forming reactive intermediates that can further react to produce desired products . Piperazine acts by interacting with specific molecular targets, such as neurotransmitter receptors, to exert its pharmacological effects .
Comparison with Similar Compounds
Bis(hydroxymethyl)phosphinic acid is unique due to its dual hydroxymethyl groups, which provide it with distinct reactivity compared to other phosphinic acids . Similar compounds include aminomethylphosphonic acid and dimethylphosphinic acid . Piperazine is compared with other heterocyclic compounds like pyridine and morpholine, which also have applications in pharmaceuticals and organic synthesis .
Properties
CAS No. |
684282-45-9 |
|---|---|
Molecular Formula |
C8H24N2O8P2 |
Molecular Weight |
338.23 g/mol |
IUPAC Name |
bis(hydroxymethyl)phosphinic acid;piperazine |
InChI |
InChI=1S/C4H10N2.2C2H7O4P/c1-2-6-4-3-5-1;2*3-1-7(5,6)2-4/h5-6H,1-4H2;2*3-4H,1-2H2,(H,5,6) |
InChI Key |
OIFREOLPFLWTRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN1.C(O)P(=O)(CO)O.C(O)P(=O)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


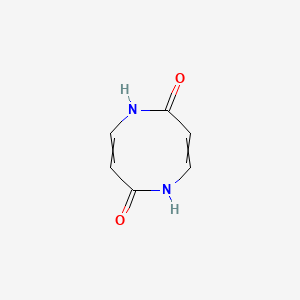
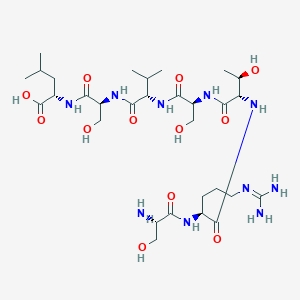
![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
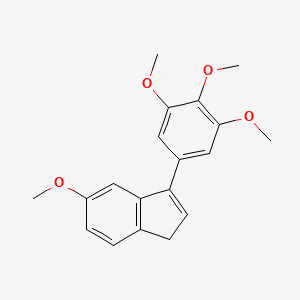
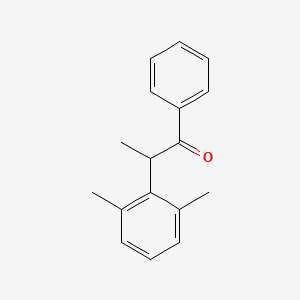
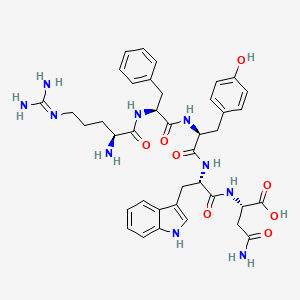
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
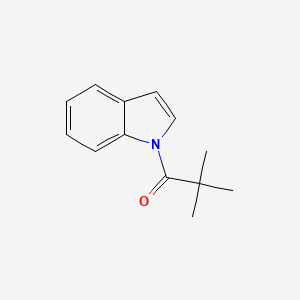

![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)

